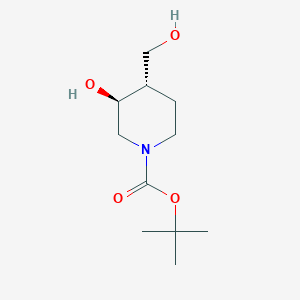

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXATPSIGBJTPI-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855707 | |

| Record name | tert-Butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260593-54-1 | |

| Record name | 1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260593-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, with the CAS number 219975-81-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

The compound exhibits various biological activities, which can be attributed to its structural features. The presence of hydroxyl groups contributes to its potential as an inhibitor of specific enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance:

- Tyrosinase Inhibition : Compounds with hydroxymethyl and hydroxyl groups have shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .

- Hyaluronidase Activity : Studies suggest that related compounds can inhibit hyaluronidase, an enzyme that degrades hyaluronic acid in tissues. This inhibition may have implications for enhancing tissue hydration and reducing inflammation .

Case Studies

Several studies highlight the biological activity of this compound:

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Antimicrobial Activity :

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated that modifications at the hydroxymethyl position enhanced tyrosinase inhibition by up to 50% compared to controls. |

| Study B | Found that the presence of tert-butyl groups improved solubility and bioavailability in vivo. |

| Study C | Indicated that compounds with multiple hydroxyl groups exhibited synergistic effects in enzyme inhibition assays. |

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate exhibit potential as neuroprotective agents. They may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, suggesting applications in treating neurological disorders such as Parkinson's disease and depression .

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Building Block for Drug Development

This compound serves as an essential intermediate in synthesizing more complex molecules. Its structural features allow it to be modified into various pharmacophores used in drug design .

Chiral Synthesis

The compound's chirality is advantageous in asymmetric synthesis processes, where it can be used to produce other chiral compounds with high enantiomeric purity. This property is particularly valuable in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs) that require specific stereochemistry for efficacy .

Case Studies

Comparison with Similar Compounds

Fluorinated Analogs

tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-44-0) Molecular formula: C₁₀H₁₈FNO₃ Key difference: Replacement of the hydroxymethyl group at position 4 with a fluorine atom. Impact: The fluorine atom increases lipophilicity (logP) and metabolic stability compared to the parent compound. However, the reduced hydrogen-bonding capacity (one fewer hydroxyl group) may lower solubility in polar solvents .

tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1303974-47-1) Molecular formula: C₁₁H₁₉F₂NO₃ Key difference: Two fluorine atoms at position 3. Impact: Enhanced electron-withdrawing effects alter the piperidine ring’s basicity and reactivity. The difluoro substitution may improve bioavailability in drug design .

Aromatic and Heterocyclic Derivatives

(3S,4S)-tert-Butyl 3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate Molecular formula: C₁₆H₂₃NO₄ Key difference: A 4-hydroxyphenyl group replaces the hydroxymethyl substituent. The TPSA increases slightly (~75 Ų) due to the phenolic hydroxyl group .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7) Molecular formula: C₁₅H₂₃N₃O₂ Key difference: A pyridinyl group and an amino substituent at position 4. This compound is more water-soluble than the parent .

Amino and Alkyl-Substituted Derivatives

(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 443955-98-4) Molecular formula: C₁₀H₂₀N₂O₃ Key difference: Amino group at position 4 instead of hydroxymethyl. Impact: Higher solubility in aqueous media due to the amine’s protonation at physiological pH.

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6) Molecular formula: C₁₃H₂₅NO₃ Key difference: A 3-hydroxypropyl chain at position 4. Impact: Increased flexibility and hydrophilicity due to the extended alkyl chain. This derivative shows enhanced GI absorption in predictive models (Bioavailability Score: 0.85) .

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Research Findings and Trends

- Fluorination : Fluorinated analogs (e.g., CAS 1174020-44-0) are prioritized in drug design for improved metabolic stability and membrane permeability .

- Aromatic Substitutions : Hydroxyphenyl derivatives (e.g., CAS 301.36 g/mol) show promise in targeting enzymes with hydrophobic active sites .

- Amino Derivatives: Compounds like CAS 443955-98-4 are versatile intermediates for introducing nitrogen-containing pharmacophores .

Q & A

Q. What are the critical steps for synthesizing (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate while preserving stereochemical integrity?

Methodological Answer: Stereochemical control during synthesis requires chiral auxiliaries or asymmetric catalysis. For piperidine derivatives, a common approach involves:

- Protection of hydroxyl groups : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites, as seen in similar tert-butyl piperidinecarboxylate syntheses .

- Controlled reaction conditions : Low temperatures (e.g., 0–5°C) and anhydrous solvents (e.g., THF or DCM) minimize racemization.

- Stereoselective reduction : Sodium borohydride (NaBH4) or chiral catalysts can selectively reduce ketones to secondary alcohols while retaining configuration .

Post-synthesis, validate stereochemistry via chiral HPLC or optical rotation analysis.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .

- Light sensitivity : Store in amber vials to avoid photodegradation, as UV exposure can destabilize hydroxymethyl groups .

- Moisture control : Use molecular sieves in storage containers, as hydroxyl groups are prone to oxidation or esterification in humid conditions .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause irritation .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) to avoid inhalation risks .

- Emergency response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

Methodological Answer: Discrepancies in reactivity often arise from solvent polarity or competing side reactions. To troubleshoot:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to assess nucleophilicity trends .

- Additive optimization : Introduce crown ethers or phase-transfer catalysts to enhance reaction rates in biphasic systems .

- In-situ monitoring : Use FTIR or LC-MS to detect intermediates (e.g., sulfoxides or byproducts) that may divert reaction pathways .

Q. What advanced techniques confirm the stereochemical configuration post-synthesis?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration by growing single crystals in a mixture of ethyl acetate and hexane .

- NOESY NMR : Analyze through-space proton interactions to validate spatial arrangement of the hydroxymethyl and tert-butyl groups .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Kinetic studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals .

- Degradation product analysis : Identify hydrolyzed products (e.g., free piperidine or carboxylic acids) using high-resolution mass spectrometry (HRMS) .

- Temperature dependence : Apply Arrhenius equations to predict shelf life under accelerated stability testing (40–60°C) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar piperidine derivatives?

Methodological Answer: Yield variations often stem from purification methods or reagent quality. Mitigation strategies include:

- Reproducibility checks : Repeat reactions with freshly distilled solvents and rigorously dried starting materials .

- Chromatography optimization : Use gradient elution in flash chromatography (e.g., 5–50% EtOAc/hexane) to separate diastereomers or impurities .

- Scale-down experiments : Perform small-scale trials (10–50 mg) to identify critical parameters (e.g., stirring rate, catalyst loading) before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.